molecular formula C21H15Cl2FN2OS2 B2567562 2-((2-chloro-6-fluorobenzyl)thio)-3-(4-chlorophenethyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 451468-16-9

2-((2-chloro-6-fluorobenzyl)thio)-3-(4-chlorophenethyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2567562
CAS No.: 451468-16-9
M. Wt: 465.38
InChI Key: NTEWEHCEHZMVNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-chloro-6-fluorobenzyl)thio)-3-(4-chlorophenethyl)thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C21H15Cl2FN2OS2 and its molecular weight is 465.38. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Activity

The thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been synthesized for their potential use in antibacterial and antifungal applications. These compounds, including variations with chloro and fluoro substitutions, have demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Enterecoccus faecalis, Escherichia coli, Pseudomonas aeruginosa) as well as yeast-like fungi (Candida albicans, C. krusei, C. parapsilosis). Notably, some derivatives showed higher antifungal activity than fluconazole against Candida species, indicating their significant potential as antimicrobial agents (Kahveci et al., 2020).

HIV-1 Inhibition

Research into 2-alkylthio-6-benzyl-5-alkylpyrimidin-4(3H)-ones with chloro-fluoro substitution on the benzyl group has highlighted their potent activity against HIV-1. These compounds have demonstrated picomolar activity against wild-type HIV-1 and maintained inhibitory effects against clinically relevant HIV-1 mutants. The study illustrates the significance of C5(methyl)/C6(methyl/ethyl) substitutions for enhancing inhibitory activity, indicating a promising direction for HIV-1 treatment research (Rotili et al., 2014).

Anti-inflammatory and Antinociceptive Activity

Thiazolo[3,2-a]pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory and antinociceptive properties. Compounds with chloro and fluoro substitutions exhibited significant activity, demonstrating their potential as therapeutic agents for inflammatory and pain-related conditions. These findings underscore the therapeutic versatility of thieno[3,2-d]pyrimidin-4(3H)-ones and their derivatives in managing inflammation and pain (Alam et al., 2010).

Anticancer Potential

Studies have also explored the anticancer potential of thieno[2,3-d]pyrimidin-4(3H)-one derivatives, focusing on their synthesis and biological evaluation. These compounds have shown promise in inhibiting the proliferation of cancer cells, including lung and breast cancer cell lines. The research indicates that the structural features of these compounds, such as the presence of chloro and fluoro substituents, could be critical for their anticancer activity, offering a new avenue for anticancer drug development (Hammam et al., 2005).

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-[2-(4-chlorophenyl)ethyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2FN2OS2/c22-14-6-4-13(5-7-14)8-10-26-20(27)19-18(9-11-28-19)25-21(26)29-12-15-16(23)2-1-3-17(15)24/h1-7,9,11H,8,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTEWEHCEHZMVNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSC2=NC3=C(C(=O)N2CCC4=CC=C(C=C4)Cl)SC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.